molecular formula C18H21NO3 B3757749 N-(2-ethoxyphenyl)-4-phenoxybutanamide

N-(2-ethoxyphenyl)-4-phenoxybutanamide

Cat. No.: B3757749
M. Wt: 299.4 g/mol
InChI Key: VXWCHNDPARDHAF-UHFFFAOYSA-N
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Description

N-(2-ethoxyphenyl)-4-phenoxybutanamide (CAS: 430457-83-3) is a synthetic organic compound with the molecular formula C₁₈H₂₁NO₃ and a molecular weight of 283.36 g/mol . Structurally, it consists of a butanamide backbone substituted with a phenoxy group at the fourth carbon and a 2-ethoxyphenyl moiety attached to the amide nitrogen (Figure 1).

Properties

IUPAC Name

N-(2-ethoxyphenyl)-4-phenoxybutanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21NO3/c1-2-21-17-12-7-6-11-16(17)19-18(20)13-8-14-22-15-9-4-3-5-10-15/h3-7,9-12H,2,8,13-14H2,1H3,(H,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXWCHNDPARDHAF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=CC=C1NC(=O)CCCOC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H21NO3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

299.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethoxyphenyl)-4-phenoxybutanamide typically involves the reaction of 2-ethoxyaniline with 4-phenoxybutanoyl chloride. The reaction is carried out in the presence of a base such as triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction conditions usually involve stirring the reactants at room temperature for several hours until the reaction is complete.

Industrial Production Methods

For industrial-scale production, the synthesis can be optimized by using continuous flow reactors, which allow for better control over reaction conditions and improved yields. The use of catalysts and solvents that enhance the reaction rate and selectivity can also be employed to increase the efficiency of the process.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethoxyphenyl)-4-phenoxybutanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert the amide group to an amine.

    Substitution: The phenyl and phenoxy groups can undergo electrophilic and nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Reagents like halogens (Cl2, Br2) and nucleophiles (NH3, OH-) are used under appropriate conditions.

Major Products Formed

    Oxidation: Formation of phenolic and quinone derivatives.

    Reduction: Formation of amines and alcohols.

    Substitution: Formation of halogenated and alkylated derivatives.

Scientific Research Applications

N-(2-ethoxyphenyl)-4-phenoxybutanamide has several scientific research applications:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of N-(2-ethoxyphenyl)-4-phenoxybutanamide involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, modulating their activity and leading to various biological effects. The pathways involved may include inhibition of enzyme activity, alteration of signal transduction pathways, and modulation of gene expression.

Comparison with Similar Compounds

Comparison with Structural Analogs

Structural and Functional Group Variations

The following table summarizes key structural and physicochemical differences between N-(2-ethoxyphenyl)-4-phenoxybutanamide and related compounds:

Compound Name CAS Molecular Formula Molecular Weight (g/mol) Key Substituents Notable Properties/Applications
This compound 430457-83-3 C₁₈H₂₁NO₃ 283.36 2-ethoxyphenyl, phenoxy Unknown; structural analog studies
4-Methoxybutyrylfentanyl N/A C₂₃H₃₀N₂O₂ 366.50 4-methoxyphenyl, phenethyl-piperidine Opioid receptor agonist
N-(4-Acetylphenyl)-4-(2,4-dichlorophenoxy)butanamide 348163-50-8 C₁₈H₁₅Cl₂NO₃ 366.24 4-acetylphenyl, 2,4-dichlorophenoxy Potential antimicrobial activity
N-(2-furylmethyl)-4-phenoxybutanamide 303032-89-5 C₁₅H₁₇NO₃ 259.30 2-furylmethyl, phenoxy Unreported; furan moiety may enhance solubility
N-(4-ethoxyphenyl)-4-phenylbutanamide 430464-32-7 C₁₈H₂₁NO₂ 283.36 4-ethoxyphenyl, phenyl Positional isomer of target compound

Key Comparisons

Substituent Effects on Bioactivity
  • Phenoxy vs.
  • Ethoxy Positioning : The 2-ethoxyphenyl group in the target compound versus the 4-ethoxyphenyl group in N-(4-ethoxyphenyl)-4-phenylbutanamide (CAS: 430464-32-7) alters steric and electronic profiles. The 2-ethoxy substituent may reduce planarity, affecting intermolecular interactions .
Physicochemical Properties
  • Solubility: The furan ring in N-(2-furylmethyl)-4-phenoxybutanamide (CAS: 303032-89-5) introduces polarity, likely improving aqueous solubility compared to the purely aromatic target compound .
  • Molecular Weight : The target compound (283.36 g/mol) is lighter than 4-methoxybutyrylfentanyl (366.50 g/mol), suggesting differences in membrane permeability and bioavailability .

Table 2: Hypothetical Pharmacological Comparisons

Compound Likely Target Receptors Predicted LogP Notes
This compound Serotonin/Dopamine ~3.5 Based on aryl-amide scaffolds
4-Methoxybutyrylfentanyl μ-Opioid ~4.2 High lipophilicity enhances CNS activity
N-(2-furylmethyl)-4-phenoxybutanamide Enzymatic targets ~2.8 Furan may improve metabolic stability

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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Reactant of Route 2
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